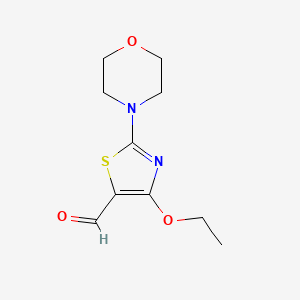
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a derivative of morpholine and thiazole, which are heterocyclic compounds known for their utility in pharmaceutical chemistry. Although the specific compound is not directly mentioned in the provided papers, the related derivatives have been studied for their biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of morpholine derivatives typically involves multi-step chemical reactions, starting from various precursors. For instance, the synthesis of 4-(1,3-Thiazol-2-yl)morpholine derivatives, which are closely related to the compound , has been reported to yield potent and selective inhibitors of phosphoinositide 3-kinase, with in vivo efficacy demonstrated in xenograft models of tumor growth . The synthesis process is likely to involve the formation of the thiazole ring followed by the introduction of the morpholine moiety.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. The thiazole ring is a five-membered heterocycle with sulfur and nitrogen. The crystal structure analysis of related compounds, such as the morpholinomethyl derivative of imidazo[2,1-b][1,3,4]thiadiazole, reveals intermolecular interactions that contribute to the stability of the crystal packing . These interactions include hydrogen bonding and π-π stacking, which are also expected to be present in the structure of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including substitutions, additions, and ring transformations. The reactivity of the thiazole ring in such compounds is influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the compound's chemical behavior. For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Such reactions are indicative of the potential transformations that 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of heteroatoms in the rings contributes to the polarity, solubility, and boiling points of these compounds. The crystal structure analysis provides insights into the lattice parameters and the residual factor, which are indicative of the compound's purity and crystallinity . The biological activity studies, such as antibacterial, antioxidant, and anti-TB activities, suggest that these compounds have significant potential in therapeutic applications . The specific physical and chemical properties of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde would need to be determined experimentally, but they are expected to be similar to those of the related compounds discussed in the papers.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antitubercular Activities
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde derivatives exhibit significant antimicrobial properties. Studies have shown that compounds synthesized from similar structures demonstrate good antitubercular activities. This suggests potential applications in developing treatments against bacterial infections, including tuberculosis (Başoğlu et al., 2012).
2. Photophysical Properties and Computational Analysis
These compounds have notable photophysical properties. Research involving derivatives of 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde shows that they can be used in fluorescent applications, with their absorptive and emissive properties being influenced by solvent polarity and viscosity. Computational methods like DFT and TD-DFT provide insights into their structural and electronic properties (Sekar et al., 2014).
3. Antifungal and Antitumor Activity
Research indicates that these compounds could have applications in antifungal and antitumor treatments. Certain derivatives have been found to exhibit high activity against specific cancer cell lines and fungal strains. This positions them as potential candidates for developing new anticancer and antifungal therapies (Insuasty et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
4-ethoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-2-15-9-8(7-13)16-10(11-9)12-3-5-14-6-4-12/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENDZCQSZCOZJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(SC(=N1)N2CCOCC2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



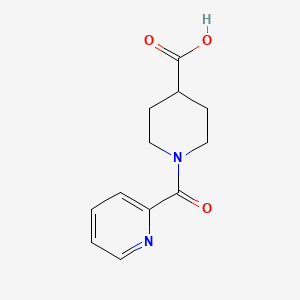
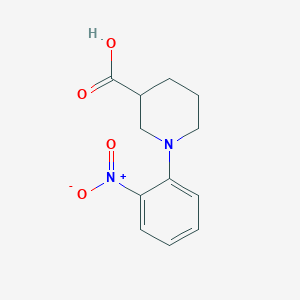

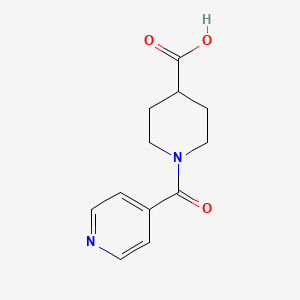
![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)

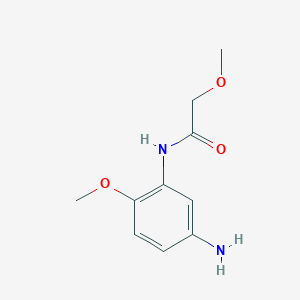




![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)